Ethyl 3-(bromomethyl)-4-fluorobenzoate

説明

Ethyl 3-(bromomethyl)-4-fluorobenzoate is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

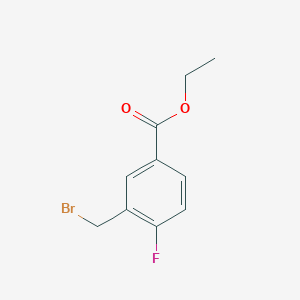

Ethyl 3-(bromomethyl)-4-fluorobenzoate is an organic compound belonging to the class of benzoates, characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈BrF O₂

- Molecular Weight : Approximately 251.06 g/mol

The presence of the bromine and fluorine substituents significantly influences the compound's reactivity and biological properties, including its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate enzyme activity or receptor function, thereby exerting various biological effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies involving related halogenated benzoates have shown their potential as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression by regulating gene expression.

Case Study Example :

- In a study examining HDAC inhibitors, it was found that compounds with similar structures demonstrated low nanomolar potency against HDAC6, suggesting that this compound may also possess similar inhibitory effects .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The mechanism involves binding to the active site of enzymes, thereby preventing substrate access or altering enzyme conformation.

Research Findings :

- A study highlighted that brominated compounds can selectively inhibit certain kinases, indicating that this compound could be explored for its kinase inhibitory properties .

Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromomethyl and fluorine substituents | Potential HDAC inhibitor |

| Methyl 4-(bromomethyl)-3-fluorobenzoate | Similar structure with methyl instead of ethyl | Antitumor activity |

| Ethyl 5-bromomethyl-2-fluorobenzoate | Different substitution pattern | Enzyme inhibition |

Applications in Medicinal Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structural properties make it valuable in developing pharmaceuticals targeting specific biological pathways.

- Drug Development : The compound's ability to interact with molecular targets positions it as a candidate for developing new therapeutic agents.

- Functionalization : The bromomethyl group allows for further functionalization, enhancing its utility in synthetic organic chemistry.

科学的研究の応用

Ethyl 3-(bromomethyl)-4-fluorobenzoate is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, particularly in medicinal chemistry, agrochemicals, and material science, while providing comprehensive data and insights from verified sources.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. The bromomethyl group is particularly useful for further functionalization, allowing for the introduction of diverse biological motifs.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound, leading to promising results in inhibiting specific cancer cell lines .

Agrochemicals

The compound has also been evaluated for its role as an intermediate in the development of insecticides and herbicides. The presence of the fluorine atom enhances the lipophilicity of the molecule, which can improve its efficacy as a pesticide.

- Case Study : Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests .

Material Science

In material science, this compound has been utilized in the synthesis of polymers and advanced materials. Its reactive groups allow for incorporation into polymer backbones or crosslinking agents.

- Data Table: Polymer Applications

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Polymeric Coatings | Protective coatings | Enhanced durability and chemical resistance |

| Conductive Polymers | Electronics | Improved conductivity due to fluorine substitution |

Synthetic Chemistry

The compound is a valuable building block in synthetic organic chemistry, facilitating various reactions such as nucleophilic substitutions and cross-coupling reactions.

特性

IUPAC Name |

ethyl 3-(bromomethyl)-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJLCDQAFPCHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。